molecular formula C10H21NO3 B2996734 tert-butyl N-[(1S,2R)-1-ethyl-2-hydroxy-propyl]carbamate CAS No. 1354227-36-3

tert-butyl N-[(1S,2R)-1-ethyl-2-hydroxy-propyl]carbamate

Cat. No.: B2996734
CAS No.: 1354227-36-3
M. Wt: 203.282
InChI Key: OXVUGSGNURZEOU-SFYZADRCSA-N
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Description

tert-Butyl N-[(1S,2R)-1-ethyl-2-hydroxy-propyl]carbamate is a chiral carbamate derivative characterized by a stereochemically defined hydroxypropyl backbone and a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and peptidomimetics. The Boc group enhances stability during synthetic processes, while the hydroxyl and ethyl substituents influence solubility and stereoselective interactions . Its molecular formula is C₁₀H₂₁NO₃, with a molecular weight of 203.28 g/mol and a CAS number of 1354227-38-5 (for the (1S,2S) diastereomer; the (1S,2R) variant lacks a specific CAS in the evidence) .

Properties

IUPAC Name

tert-butyl N-[(2R,3S)-2-hydroxypentan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-6-8(7(2)12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVUGSGNURZEOU-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]([C@@H](C)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl N-[(1S,2R)-1-ethyl-2-hydroxy-propyl]carbamate typically involves multi-step reactions. A common synthetic route includes the following steps:

    Synthesis of Amino Acid Derivatives: The process begins with the synthesis of amino acid derivatives using appropriate starting materials.

    Nucleophilic Substitution Reaction: Under alkaline conditions, a nucleophilic substitution reaction is carried out to introduce the tert-butyl and ethyl groups.

    Protection and Deprotection Steps: The hydroxy group is protected and deprotected at various stages to ensure the desired functional groups are correctly positioned.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[(1S,2R)-1-ethyl-2-hydroxy-propyl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or ethyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential use in enzyme inhibition studies.
  • Used in the synthesis of biologically active compounds.

Medicine:

  • Explored as a potential prodrug for delivering active pharmaceutical ingredients.
  • Studied for its potential therapeutic effects in various diseases.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,2R)-1-ethyl-2-hydroxy-propyl]carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include the inhibition of key metabolic enzymes, leading to altered cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry Notable Properties
tert-Butyl N-[(1S,2R)-1-ethyl-2-hydroxy-propyl]carbamate (Target) C₁₀H₂₁NO₃ 203.28 Hydroxyl, ethyl, Boc (1S,2R) High solubility in polar solvents; chiral center critical for drug interactions
tert-Butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate (Diastereomer) C₁₀H₂₁NO₃ 203.28 Hydroxyl, ethyl, Boc (1S,2S) Diastereomeric differences alter melting points and crystallization behavior
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate C₁₀H₁₉NO₃ 201.27 Cyclopentyl, hydroxyl, Boc (1S,3S) Rigid cyclopentyl backbone reduces conformational flexibility; higher lipophilicity
tert-Butyl [(1S,2R)-1-benzyl-2-hydroxy-3-(isobutylamino)propyl]carbamate C₂₀H₃₃N₂O₃ 365.50 Benzyl, hydroxyl, isobutylamino, Boc (1S,2R) Enhanced π-π interactions due to benzyl; potential protease inhibition
tert-Butyl N-[(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate C₉H₁₈N₂O₂ 186.25 Cyclopropane, aminomethyl, Boc (1S,2R) Ring strain increases reactivity; aminomethyl enables nucleophilic substitutions
tert-Butyl [(1S,2R)-1-benzyl-2-hydroxy-3-[isobutyl(4-nitrophenyl)sulfonyl]amino]propyl]carbamate C₂₅H₃₅N₃O₇S 521.63 Benzyl, nitrobenzenesulfonyl, Boc (1S,2R) Sulfonamide group introduces acidity; nitro group enhances electron-withdrawing effects

Stereochemical and Functional Group Analysis

Diastereomers : The (1S,2R) configuration of the target compound distinguishes it from its (1S,2S) diastereomer (). While both share identical molecular formulas, the stereochemical variance impacts their physicochemical properties. For example, the (1S,2S) variant may exhibit a higher melting point due to tighter crystal packing .

Cyclopropane vs. Propyl Backbones: The cyclopropane-containing analog () exhibits ring strain, increasing its reactivity in ring-opening reactions. In contrast, the target’s flexible propyl chain allows for greater conformational adaptability, which is advantageous in binding to enzyme active sites . Cyclopentyl derivatives () demonstrate reduced solubility in aqueous media due to their non-polar rings, whereas the target’s hydroxyl group enhances hydrophilicity .

Aromatic and Sulfonamide Modifications :

  • Benzyl-containing analogs () show enhanced binding to aromatic residues in proteins (e.g., tyrosine or phenylalanine). The nitrobenzenesulfonyl group in introduces strong electron-withdrawing effects, making the compound more acidic and reactive in nucleophilic substitutions .
  • The target compound lacks these groups, rendering it more suitable as a neutral building block in multi-step syntheses.

Biological Activity

Tert-butyl N-[(1S,2R)-1-ethyl-2-hydroxy-propyl]carbamate is an organic compound classified as a carbamate. Its unique structure, which includes a tert-butyl group, an ethyl group, and a hydroxypropyl group, contributes to its significant biological activity, particularly as an enzyme inhibitor. Understanding the biological mechanisms and therapeutic potential of this compound is essential for its application in pharmaceuticals and chemical research.

  • Molecular Formula : C10H21NO3
  • Molecular Weight : 203.28 g/mol
  • CAS Number : 1354227-36-3

The primary mechanism of action for this compound involves its interaction with specific enzymes. It acts as an enzyme inhibitor by binding to the active sites of target enzymes, thus preventing substrate binding and inhibiting catalytic activity. This inhibition can alter various cellular processes and biochemical pathways, making it a candidate for therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. Its ability to modulate enzyme function can influence metabolic pathways, which is crucial in therapeutic contexts. The specific enzymes targeted and the extent of inhibition depend on the structural configuration of the compound.

Case Studies

  • Inhibition of Metabolic Enzymes : In studies focused on metabolic enzymes, this compound demonstrated effective inhibition, leading to altered metabolic profiles in cell cultures.
  • Therapeutic Applications : Preliminary investigations into its use as a therapeutic agent have shown promise in treating conditions linked to enzyme dysregulation, such as certain cancers and metabolic disorders.

Comparative Analysis

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties.

Compound NameCAS NumberUnique Features
This compound1354227-36-3Significant enzyme inhibition
Tert-butyl N-[(1R,2R)-1-ethyl-2-hydroxy-propyl]carbamate1354227-38-5Different stereochemistry affecting biological activity
Tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate1932813-35-8Varying steric effects influencing reactivity

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. The compound's synthesis typically involves multi-step organic reactions optimized for yield and purity in industrial settings.

Synthesis Overview

The synthesis process includes:

  • Nucleophilic Substitution Reaction : Under alkaline conditions to introduce functional groups.
  • Protection/Deprotection Steps : To ensure correct positioning of functional groups during synthesis.
  • Optimization for Industrial Production : Utilizing continuous flow reactors to enhance efficiency.

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